3-(2-Chlorophenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
Description
3-(2-Chlorophenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound featuring a 1,2,4-triazole-5-thione core. Key structural elements include:
- 2-Chlorophenyl group at position 3, contributing steric bulk and electron-withdrawing effects.
- 2-(Trifluoromethyl)benzylideneamino group at position 4, introducing strong electron-withdrawing (-CF₃) and π-conjugated properties.
This compound belongs to a class of Schiff base derivatives known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Its synthesis likely involves condensation of 4-amino-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione with 2-(trifluoromethyl)benzaldehyde under acidic or microwave-assisted conditions .
Properties
CAS No. |
478254-06-7 |
|---|---|
Molecular Formula |
C16H10ClF3N4S |
Molecular Weight |
382.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H10ClF3N4S/c17-13-8-4-2-6-11(13)14-22-23-15(25)24(14)21-9-10-5-1-3-7-12(10)16(18,19)20/h1-9H,(H,23,25)/b21-9+ |
InChI Key |
ICCXHHPZENPFGO-ZVBGSRNCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The triazole-thione backbone is typically constructed via cyclocondensation reactions. A common approach involves reacting 2-chlorophenylhydrazine with carbon disulfide under alkaline conditions to form the 1,2,4-triazole-5-thione intermediate. For example, Dilmaghani et al. demonstrated that refluxing 5-(4-aminophenyl)-4-phenyl-1,2,4-triazole-3-thione with aldehydes in methanol yields Schiff base derivatives with >70% efficiency.
Key Parameters
Schiff Base Formation with Trifluoromethyl-Benzaldehyde
The introduction of the (2-(trifluoromethyl)benzylidene)amino moiety occurs via nucleophilic substitution. Akbari Dilmaghani et al. optimized this step by refluxing the triazole-thione intermediate with 2-(trifluoromethyl)benzaldehyde in methanol for 8–12 hours. The reaction proceeds through an imine linkage, with the trifluoromethyl group enhancing electrophilicity at the aldehyde carbon.
Reaction Optimization
Advanced Functionalization Techniques
Microwave-Assisted Synthesis
Recent studies have employed microwave irradiation to accelerate the cyclocondensation step. Godhani et al. reported a 40% reduction in reaction time (from 12 h to 4 h) with comparable yields (70–73%) using a 300 W microwave system. This method minimizes side reactions such as thione oxidation.
Microwave Parameters
Solid-Phase Synthesis for Scalability
Solid-supported synthesis using polystyrene resins has been explored for industrial-scale production. A 2024 study achieved 85% yield by immobilizing the triazole precursor on Wang resin, followed by sequential aldehyde coupling and cleavage. This method reduces purification complexity and enhances reproducibility.
Resin Performance Comparison
Purification and Characterization
Recrystallization Solvent Systems
Ethanol-water mixtures (3:1 v/v) are preferred for recrystallization, yielding >95% purity. Polar aprotic solvents like DMF are avoided due to thione decomposition risks.
Solvent Efficiency
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that compounds containing the triazole ring exhibit antimicrobial properties. The specific compound has been shown to inhibit the growth of various bacterial and fungal strains. A study indicated that derivatives of triazoles could be effective against resistant strains of bacteria, suggesting potential for development as new antibiotics .
Anticancer Properties
Triazole derivatives have been investigated for their anticancer activity. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, studies have reported that similar triazole compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have also been explored. Research indicates that triazole derivatives can reduce inflammation markers in animal models, suggesting a therapeutic role in inflammatory diseases .
Agricultural Applications
Pesticidal Activity
The compound's structural features suggest potential applications as a pesticide. Triazole-based compounds are known for their fungicidal properties. Studies have shown that similar compounds can effectively control plant pathogens, which could lead to the development of new agricultural fungicides .
Herbicide Development
Research into the herbicidal activity of triazoles has indicated that these compounds can inhibit specific enzyme pathways in plants. This suggests that 3-(2-Chlorophenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione may be developed into a selective herbicide with reduced environmental impact compared to traditional herbicides .
Material Science Applications
Polymer Synthesis
The unique properties of this compound allow it to be used as a building block in polymer chemistry. Triazole-containing polymers have been synthesized for applications in coatings and adhesives due to their thermal stability and mechanical strength .
Nanomaterials
Recent studies have explored the incorporation of triazole compounds into nanomaterials for enhanced properties. The ability to modify surface characteristics of nanoparticles using this compound opens avenues for applications in drug delivery systems and catalysis .
Case Studies
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the triazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance stability and influence π-conjugation in the benzylidene moiety .
- Bulkier substituents (e.g., biphenyl-ethyl groups) increase molecular weight and may reduce solubility .
- Heterocyclic substituents (e.g., furan in ) introduce additional π-π interactions and alter electronic properties.
Spectral and Crystallographic Comparisons
- IR Spectroscopy : N-H stretching (~3176 cm⁻¹) and C=N vibrations (~1511 cm⁻¹) are consistent across triazole-thione derivatives .
- NMR Spectroscopy : Benzylidene protons appear as singlets between δ 9.33–9.63 ppm, confirming Schiff base formation .
- Crystallography: Related compounds (e.g., 4-((4-chlorophenyl)methylene)amino derivatives) exhibit planar triazole-thione cores with dihedral angles <10° between aromatic rings, optimizing π-stacking interactions .
Biological Activity
The compound 3-(2-Chlorophenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, known for its diverse biological activities, including anti-inflammatory, antifungal, and anticancer properties. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound is characterized by a triazole ring substituted with a chlorophenyl group and a trifluoromethyl-benzylidene moiety. This structural configuration is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The compound has shown promising results in inhibiting tumor cell proliferation. For example, a study indicated that similar triazole derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting that the presence of electron-withdrawing groups like trifluoromethyl enhances their activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative A | MCF-7 (Breast Cancer) | 5.12 |
| Triazole Derivative B | HeLa (Cervical Cancer) | 3.45 |
| 3-(2-Chlorophenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione | A549 (Lung Cancer) | TBD |
Antifungal Activity
Triazoles are well-known antifungal agents due to their ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol synthesis. While specific data on this compound is limited, related triazole derivatives have demonstrated significant antifungal properties against strains such as Candida albicans and Aspergillus niger .
Anti-inflammatory Activity
The anti-inflammatory potential of triazole compounds has been documented extensively. The compound may exert its effects by inhibiting pro-inflammatory cytokines and mediators. In vitro studies have shown that triazoles can reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating their role in modulating inflammatory responses .
The biological activity of 3-(2-Chlorophenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is thought to involve:
- Inhibition of Enzymatic Pathways: The compound may inhibit specific enzymes involved in cell proliferation and inflammatory pathways.
- Interaction with Cellular Targets: It likely interacts with proteins within cancer cells that regulate apoptosis and cell cycle progression.
Case Studies
- Study on Anticancer Efficacy: A study conducted on triazole derivatives showed that compounds with similar structures significantly inhibited the growth of A549 lung cancer cells through apoptosis induction mechanisms.
- Inflammation Model Study: In a murine model of inflammation, administration of triazole derivatives led to a notable decrease in paw edema and inflammatory cytokine levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
